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Compound Name: 1-Methyl-6-nitro-1H-indole

Cat. No.: B1599623 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Methyl-6-nitro-1H-
indole

Foreword: A Predictive Approach to a Novel
Scaffold
For researchers, scientists, and drug development professionals, the indole nucleus represents

a "privileged scaffold"—a molecular framework that consistently yields biologically active

compounds. The introduction of a methyl group at the N1 position and a nitro group at the C6

position, creating 1-Methyl-6-nitro-1H-indole (CAS No: 99459-48-0), generates a molecule of

significant interest for synthetic and medicinal chemistry. It holds potential as a key

intermediate for more complex therapeutic agents, particularly in the realms of antimicrobial

and anticancer research.[1]

However, a comprehensive review of the scientific literature reveals that while this compound is

cataloged, its specific, experimentally-determined physicochemical data are not widely

published. This guide, therefore, adopts a predictive and pedagogical approach. As a Senior

Application Scientist, my objective is not merely to list data but to provide a robust, theoretical

framework for understanding this molecule. By leveraging established principles and drawing

parallels with closely related structural analogs, we can construct a highly accurate predictive

profile of 1-Methyl-6-nitro-1H-indole. This document will detail the expected physicochemical

properties, outline the gold-standard experimental protocols for their validation, and explain the
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scientific rationale behind each analytical choice, thereby serving as a practical and

authoritative resource for its synthesis, characterization, and application.

Core Molecular and Physicochemical Profile
The fundamental properties of a molecule dictate its behavior in both chemical and biological

systems. The following table summarizes the core identity and predicted physicochemical

characteristics of 1-Methyl-6-nitro-1H-indole.

Property Value / Predicted Value Source / Rationale

Molecular Formula C₉H₈N₂O₂ [2]

Molecular Weight 176.17 g/mol [2]

CAS Number 99459-48-0 [2]

Appearance Yellow to Brown Solid

Predicted based on analogs

like 1-methyl-5-nitro-1H-indole.

[3]

Melting Point 135 - 145 °C

Predicted. Based on 6-Nitro-

1H-indole (137-143 °C).[4] The

N-methylation is expected to

have a minor effect on the

melting point compared to the

strong crystal lattice forces

from the nitro-indole structure.

LogP (o/w) ~2.1 - 2.5

Predicted. Based on the LogP

of 6-Nitro-1H-indole (1.87)[4]

and the typical ~+0.5 increase

from N-methylation. This value

suggests moderate lipophilicity

and potential for good

membrane permeability.

Purity >97%
Commercially available

standard.[2]
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Molecular Structure and Atom Numbering
A standardized atom numbering system is essential for the unambiguous assignment of

spectroscopic signals, particularly in NMR. The IUPAC numbering for the 1-Methyl-6-nitro-1H-
indole scaffold is presented below.

Fig. 1: IUPAC Atom Numbering for 1-Methyl-6-nitro-1H-indole

Predictive Spectroscopic Profile
Spectroscopy is the cornerstone of molecular characterization. The following sections detail the

predicted spectral data for 1-Methyl-6-nitro-1H-indole, providing a benchmark for

experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen

framework of a molecule.

Causality of Chemical Shifts: The predicted chemical shifts (δ) are based on the parent 1-

methyl-indole structure, perturbed by the strong electron-withdrawing effects of the nitro group

(-NO₂) at the C6 position. This group significantly deshields (moves downfield) the protons and

carbons in its proximity, particularly C5, C7, and C6 itself. The N-methyl group is expected to

appear as a sharp singlet around 3.8 ppm.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆, TMS at 0.00 ppm)
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Proton
(Position)

Predicted δ
(ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Rationale

-CH₃ (N1) ~ 3.85 s (singlet) -

N-alkyl group,

typical chemical

shift.

H3 ~ 6.60 d (doublet) J₃,₂ ≈ 3.1

Coupled to H2.

Slightly

deshielded by

indole

aromaticity.

H2 ~ 7.40 d (doublet) J₂,₃ ≈ 3.1

Coupled to H3.

More deshielded

than H3 due to

proximity to the

nitrogen atom.

H5 ~ 7.80
dd (doublet of

doublets)

J₅,₄ ≈ 8.8, J₅,₇ ≈

2.0

Ortho-coupled to

H4 and meta-

coupled to H7.

Deshielded by

the adjacent nitro

group.

H4 ~ 7.95 d (doublet) J₄,₅ ≈ 8.8
Ortho-coupled to

H5.

H7 ~ 8.25 d (doublet) J₇,₅ ≈ 2.0

Meta-coupled to

H5. Strongly

deshielded by

the adjacent nitro

group.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Carbon (Position) Predicted δ (ppm) Rationale

-CH₃ (N1) ~ 33.0 Typical N-methyl carbon shift.

C3 ~ 102.5
Shielded carbon of the pyrrole

ring.

C7 ~ 108.0
Deshielded by the adjacent

nitro group.

C5 ~ 116.5
Deshielded by the adjacent

nitro group.

C4 ~ 119.5
Standard indole benzene ring

carbon.

C2 ~ 129.0

Deshielded carbon of the

pyrrole ring, adjacent to

nitrogen.

C7a ~ 130.0 Bridgehead carbon.

C3a ~ 138.0
Bridgehead carbon,

deshielded.

C6 ~ 143.0

Carbon directly attached to the

electron-withdrawing nitro

group, strongly deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their

characteristic vibrational frequencies. The spectrum is predicted to be dominated by signals

from the aromatic rings and the nitro group.

Predicted Key IR Absorption Bands (KBr Pellet)
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~ 3100 - 3000 Medium C-H Stretch Aromatic C-H

~ 2950 - 2850 Medium C-H Stretch Methyl (-CH₃)

~ 1610, 1580, 1470 Medium-Strong C=C Stretch Aromatic Ring

~ 1520 - 1490 Very Strong
N-O Asymmetric

Stretch
Nitro (-NO₂)[5]

~ 1350 - 1320 Very Strong
N-O Symmetric

Stretch
Nitro (-NO₂)[5]

~ 880 - 800 Strong
C-H Bend (out-of-

plane)
Substituted Benzene

The two intense peaks for the nitro group's N-O stretching are the most diagnostic features in

the IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-Methyl-6-nitro-1H-indole, Electron Ionization (EI) would be a standard

method.

Molecular Ion (M⁺•): The most critical piece of information is the molecular ion peak. The

exact mass is 176.0586 g/mol , and a high-resolution mass spectrometer should detect a

peak at m/z ≈ 176.059. The nominal mass peak will be at m/z = 176.

Key Fragmentation: A characteristic fragmentation pattern for nitroaromatics involves the

loss of NO₂ (m/z 46) and NO (m/z 30).

[M - NO₂]⁺: A significant peak is expected at m/z = 130 (176 - 46), corresponding to the 1-

methyl-indole radical cation.

[M - O - NO]⁺: Another possible fragmentation pathway could lead to a peak at m/z = 130.
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Solubility and Lipophilicity
Solubility is a critical parameter in drug development, influencing everything from bioassay

reliability to in vivo absorption.[1]

Aqueous Solubility: The molecule is predicted to have low aqueous solubility. While the nitro

group adds polarity, the fused aromatic indole ring and the N-methyl group are significantly

lipophilic.

Organic Solubility: It is expected to be soluble in common polar aprotic organic solvents such

as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and moderately soluble in

solvents like Chloroform, Dichloromethane, and Ethyl Acetate.[3]

Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of ~2.1-2.5

indicates a favorable balance for passive diffusion across biological membranes, a desirable

trait for many drug candidates.

Standardized Experimental Protocols
The trustworthiness of any characterization rests on robust and reproducible experimental

design.[6] The following protocols represent standard methodologies for validating the

predicted physicochemical properties.

Physicochemical Characterization Workflow

Synthesized Compound
(1-Methyl-6-nitro-1H-indole)

Purity Assessment
(TLC, Melting Point)

Structural Elucidation
(NMR, MS, IR)

Property Determination
(Solubility, LogP) Characterized Molecule

Click to download full resolution via product page

Fig. 2: General Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)
Rationale: The melting point provides a quick, reliable indication of a compound's purity. A

sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas
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impurities lead to a depressed and broadened melting range.

Sample Preparation: Place a small amount of finely powdered, dry 1-Methyl-6-nitro-1H-
indole onto a clean, dry surface.[7]

Capillary Loading: Gently tap the open end of a glass capillary tube into the powder until a 1-

2 mm column of the sample is packed at the sealed end.[8]

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital

melting point apparatus.

Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an

approximate melting temperature. Allow the apparatus to cool.

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the

approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ -

T₂.[9]

Validation: Repeat the measurement at least twice to ensure reproducibility.

Protocol: Thermodynamic Aqueous Solubility (Shake-
Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic

solubility, representing the true equilibrium solubility of a compound in a given medium. This is

essential for preclinical and formulation studies.[10]

Sample Preparation: Add an excess amount of solid 1-Methyl-6-nitro-1H-indole to a series

of vials containing relevant aqueous buffers (e.g., pH 7.4 phosphate-buffered saline, pH 1.2

simulated gastric fluid). Ensure enough solid is present that some remains undissolved at the

end of the experiment.

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature

(e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.[11]
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Phase Separation: After equilibration, allow the vials to stand until the excess solid has

settled. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are

transferred, centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.

Quantification: Prepare a series of standard solutions of the compound in a suitable organic

solvent (e.g., DMSO).

Analysis: Analyze both the filtered supernatant and the standard solutions using a validated

analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the

dissolved compound in the supernatant.

Reporting: Report the solubility in units of µg/mL or µM.

Protocol: NMR Spectrum Acquisition (¹H and ¹³C)
Rationale: NMR provides the most detailed structural information. The choice of solvent is

critical; DMSO-d₆ is often selected for its ability to dissolve a wide range of organic compounds

and its high boiling point.[12]

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve

the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[13]

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly

into a 5 mm NMR tube to remove any particulate matter.[13]

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on

the deuterium signal of the solvent and perform shimming to optimize the magnetic field

homogeneity.[13]

¹H NMR Acquisition:

Pulse Program: Use a standard single-pulse acquisition.

Spectral Width: Set to cover the expected range of proton signals (e.g., -1 to 13 ppm).

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 8 to 16 scans for a sample of this concentration.

¹³C NMR Acquisition:

Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').[13]

Spectral Width: Set to cover the expected range (e.g., 0 to 180 ppm).

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired data. Calibrate the chemical shift axis using the residual solvent peak (DMSO at δ

2.50 for ¹H) or an internal standard like TMS.[6]

Stability, Storage, and Safety
Stability: Nitroaromatic compounds can be sensitive to light. While specific data is

unavailable, it is prudent to assume the compound is light-sensitive and may degrade under

strong UV exposure.

Storage: Based on vendor recommendations for similar compounds, 1-Methyl-6-nitro-1H-
indole should be stored at room temperature in a tightly sealed container, protected from

light and moisture.[2][3]

Safety and Handling: No specific safety data sheet (SDS) is widely available for this exact

compound. However, based on the known hazards of related nitroindoles and other

nitroaromatics, the following precautions are mandated:

Hazard Class: Likely to be classified as harmful if swallowed, and a skin and eye irritant.

Personal Protective Equipment (PPE): Always handle in a fume hood while wearing safety

goggles, a lab coat, and chemical-resistant gloves.

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
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1-Methyl-6-nitro-1H-indole stands as a molecule with considerable synthetic potential, yet its

fundamental physicochemical properties are not extensively documented in public databases.

This technical guide bridges that gap by providing a comprehensive, predictive profile

grounded in established chemical principles and data from close structural analogs. The

detailed spectroscopic predictions, solubility profile, and standardized experimental protocols

herein offer researchers a robust framework to confidently synthesize, characterize, and utilize

this valuable indole derivative. The self-validating nature of the described protocols ensures

that as this compound is explored further, the experimental data generated can be

benchmarked against a scientifically sound theoretical foundation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1599623#physicochemical-characteristics-of-1-
methyl-6-nitro-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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